Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine CAS registry number and chemical properties
Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine CAS registry number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine, identified by the CAS Registry Number 244641-21-2 , is a secondary amine featuring a furan moiety. The furan ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the chemical properties, a plausible synthetic route, and the potential biological significance of this compound, designed to support researchers in drug discovery and chemical synthesis.
Chemical Identity and Properties
Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a solid at room temperature.[3] Its fundamental identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Registry Number | 244641-21-2 | |
| Molecular Formula | C₁₁H₁₉NO₂ | [3] |
| Molecular Weight | 197.27 g/mol | [3] |
| Physical Form | Solid | [3] |
| Predicted Boiling Point | 265.9 ± 23.0 °C (at 760 mmHg) | N/A |
| Predicted Flash Point | 114.6 ± 22.6 °C | N/A |
| Predicted Density | 0.993 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 9.39 ± 0.29 | N/A |
| Predicted Solubility | Water: 13.9 g/L | N/A |
| InChI | 1S/C11H19NO2/c1-10(2)13-8-4-6-12-9-11-5-3-7-14-11/h3,5,7,10,12H,4,6,8-9H2,1-2H3 | [3] |
| SMILES | CC(C)OCCCNCc1ccco1 | [3] |
Note: Predicted values are computationally generated and should be confirmed by experimental data.
Synthesis Methodology: Reductive Amination
The most direct and industrially relevant synthetic route to Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is via a one-pot reductive amination. This highly efficient method involves the reaction of furfural with 3-isopropoxy-propan-1-amine to form an intermediate imine (Schiff base), which is subsequently reduced in situ to the desired secondary amine.[4] This approach is favored for its atom economy and often results in high yields by avoiding the isolation of the potentially unstable imine intermediate.[5]
Reaction Pathway
The synthesis proceeds in two main steps:
-
Imine Formation: The carbonyl group of furfural reacts with the primary amine of 3-isopropoxy-propan-1-amine in a condensation reaction to form an N-(furan-2-ylmethylene)-3-isopropoxy-propan-1-amine intermediate and water. This step is typically reversible and is driven to completion by the subsequent reduction.
-
Imine Reduction: The C=N double bond of the imine is catalytically hydrogenated to yield the final product, Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. This is the rate-determining step of the overall process.[4]
Caption: Reductive Amination Workflow
Experimental Protocol
The following is a representative protocol for the synthesis of Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
Furfural (freshly distilled)
-
3-Isopropoxy-propan-1-amine
-
Anhydrous Methanol or 1,4-Dioxane
-
Raney Nickel (or an alternative catalyst such as Palladium on Carbon, Pd/C)
-
Hydrogen Gas (high purity)
-
Standard glassware for organic synthesis
-
High-pressure autoclave or a suitable hydrogenation reactor
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve furfural (1.0 equivalent) in anhydrous methanol.
-
Add 3-isopropoxy-propan-1-amine (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 3-16 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Catalytic Hydrogenation:
-
Transfer the methanolic solution of the imine to a high-pressure autoclave containing a catalytic amount of Raney Nickel (typically 5-10 mol%).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to a pressure of 2.0 MPa.[6]
-
Heat the reaction mixture to a temperature of approximately 130°C and maintain for 3 hours with vigorous stirring.[6] The reaction progress can be monitored by the cessation of hydrogen uptake.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show characteristic signals for the furan ring protons (in the range of δ 6.0-7.5 ppm), the methylene protons adjacent to the furan ring and the nitrogen atom, the aliphatic chain protons, and the isopropyl group protons. The N-H proton of the secondary amine would likely appear as a broad singlet.[7][8]
-
¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the furan ring (in the aromatic region), as well as the aliphatic carbons of the propyl and isopropyl chains.
-
IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching of the aliphatic and furan ring protons, and the C-O-C stretching of the ether linkage and the furan ring.[9][10][11]
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 197. The fragmentation pattern would likely involve cleavage at the C-N and C-O bonds, as well as fragmentation of the furan ring.[12][13][14]
Safety and Handling
Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is classified with the GHS07 pictogram, a "Warning" signal word, and the hazard statement H302, indicating it is harmful if swallowed.[3] As with all furan derivatives, this compound should be handled with care in a well-ventilated fume hood.[15] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[15] Furan itself is a flammable liquid and is suspected of causing genetic defects and cancer.[1] Therefore, it is prudent to treat its derivatives with a high degree of caution.
Biological Activity and Potential Applications
While specific pharmacological data for Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is not available in the public domain, the furan scaffold is a well-established pharmacophore in drug discovery.[1][2] Furan-containing compounds exhibit a wide range of biological activities, including:
-
Antimicrobial: Furan derivatives have shown efficacy against various bacterial and fungal strains.[2]
-
Anti-inflammatory: Certain furan-based molecules act as inhibitors of inflammatory enzymes.[1][2]
-
Anticancer: Some furan derivatives have demonstrated cytotoxic effects against cancer cell lines.[1][2]
-
Central Nervous System Activity: The furan nucleus is present in compounds that interact with neurotransmitter receptors.[1]
The presence of the secondary amine and the isopropoxy group in Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine may modulate its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation in these therapeutic areas. Its structural similarity to other biologically active furan-2-ylmethyl-amines suggests potential for interaction with various biological targets.
Conclusion
Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine is a furan derivative with potential applications in medicinal chemistry and materials science. While detailed experimental data on its properties and biological activity are limited, its synthesis can be readily achieved through established reductive amination protocols. The known pharmacological profile of the furan scaffold suggests that this compound warrants further investigation as a potential lead in drug discovery programs. This technical guide provides a foundational understanding of this molecule to aid researchers in their future studies.
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